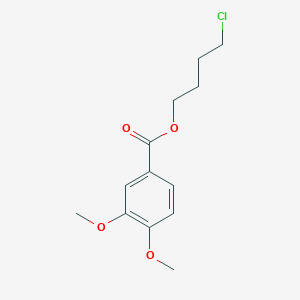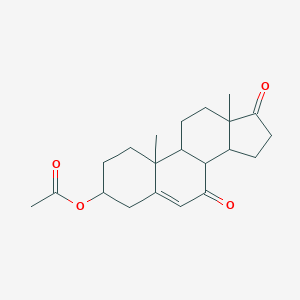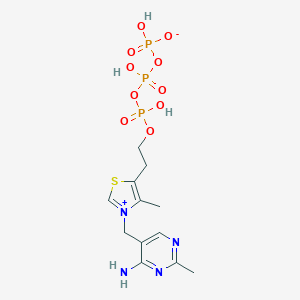
4-Chlorobutyl 3,4-dimethoxybenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 4-Chlorobutyl 3,4-dimethoxybenzoate often involves acylation reactions. For example, acid-catalyzed acylation of 3,4-dimethoxyphenylacetone with γ-chlorobutyryl chloride can lead to related compounds demonstrating the utility of chlorobutyryl chloride in creating complex organic structures (Afonin, Kibalny, & Dulenko, 2004).
Molecular Structure Analysis
Detailed molecular structure analysis can be performed using techniques such as DFT (Density Functional Theory) calculations, as seen in studies on closely related molecules. These analyses provide insights into the optimized molecular structures, helping to understand the electronic and geometric configurations essential for the compound's chemical behavior (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitutions and acylation, showcasing the reactivity of the chloro and methoxy groups. These reactions enable the synthesis of a wide range of derivatives, which can be tailored for specific applications, including materials science and pharmaceuticals (Chang-chun, 2006).
Physical Properties Analysis
The physical properties of compounds like 4-Chlorobutyl 3,4-dimethoxybenzoate, such as solubility, melting point, and crystal structure, can be determined through experimental methods. Crystallographic analysis provides valuable information on the compound's solid-state structure, contributing to understanding its stability, packing, and potential intermolecular interactions (Pinkus, Kautz, & Ahobila-Vajjula, 2002).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are crucial for their applications in synthesis and material science. Studies on similar compounds have explored their reactivity, highlighting the role of functional groups in determining chemical behavior (Kavitha et al., 2020).
Aplicaciones Científicas De Investigación
“4-Chlorobutyl 3,4-dimethoxybenzoate” is a chemical compound with the molecular formula C13H17ClO4 . It has a molecular weight of 272.73 .
In terms of its synthesis, one method involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-chloro-1-butanol in anhydrous benzene . The mixture is refluxed for 8 hours, during which hydrogen chloride is evolved . After the solvent is removed, the residue is distilled under reduced pressure .
Safety And Hazards
The compound may cause an allergic skin reaction (H317) and is toxic to aquatic life with long-lasting effects (H411) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid release to the environment . Protective gloves, protective clothing, eye protection, and face protection should be worn . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, wash with plenty of water .
Propiedades
IUPAC Name |
4-chlorobutyl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIZIBOFDIQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511279 | |
| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyl 3,4-dimethoxybenzoate | |
CAS RN |
69788-75-6 | |
| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69788-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069788756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobutyl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutyl veratrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P793VS3C3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)






![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)

